(R)-Methyl 2-aminopentanoate hydrochloride
CAS No.: 619330-91-5
Cat. No.: VC2878439
Molecular Formula: C6H14ClNO2
Molecular Weight: 167.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 619330-91-5 |
|---|---|
| Molecular Formula | C6H14ClNO2 |
| Molecular Weight | 167.63 g/mol |
| IUPAC Name | methyl (2R)-2-aminopentanoate;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO2.ClH/c1-3-4-5(7)6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 |
| Standard InChI Key | IODNYRVZHKRFIW-NUBCRITNSA-N |
| Isomeric SMILES | CCC[C@H](C(=O)OC)N.Cl |
| SMILES | CCCC(C(=O)OC)N.Cl |
| Canonical SMILES | CCCC(C(=O)OC)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
(R)-Methyl 2-aminopentanoate hydrochloride is an amino acid derivative characterized by its chiral center and functional groups that enable various chemical transformations. The compound is derived from 2-aminopentanoic acid (norvaline) through stereoselective esterification processes.
Physical and Chemical Properties
(R)-Methyl 2-aminopentanoate hydrochloride possesses specific physical and chemical properties that define its behavior in various chemical environments. These properties are summarized in Table 1 below:
Table 1: Physical and Chemical Properties of (R)-Methyl 2-aminopentanoate hydrochloride
It is worth noting that there appears to be some discrepancy in the literature regarding the CAS number, with some sources listing it as 10047-10-6, while others identify it as 619330-91-5 . This inconsistency may be attributed to different registrations for the racemic mixture versus the specifically (R)-configured enantiomer.
Structural Features
The compound features a pentanoic acid backbone modified with an amino group at the alpha position and a methyl ester at the carboxyl terminus. The (R) configuration at the alpha carbon confers specific stereochemical properties that are crucial for its applications in asymmetric synthesis and pharmaceutical development. The hydrochloride salt formation enhances stability and solubility in polar solvents compared to the free base form.
Synthesis Methodologies
Multiple synthetic routes have been established for the preparation of (R)-Methyl 2-aminopentanoate hydrochloride, each with particular advantages depending on the desired scale, purity, and available starting materials.
Esterification of (R)-2-aminopentanoic acid
The most direct approach involves the esterification of (R)-2-aminopentanoic acid using various methods:
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Acid-catalyzed esterification using methanol and a strong acid catalyst such as hydrogen chloride or sulfuric acid.
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Activation of the carboxylic acid followed by reaction with methanol, often utilizing coupling reagents like thionyl chloride.
The choice of synthesis method typically depends on practical considerations including cost, reagent availability, and required purity levels. For industrial-scale production, continuous flow reactors may be employed to optimize yield and ensure consistent quality.
Alternative Synthetic Approaches
Several alternative synthetic strategies have been documented in the literature, including:
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Asymmetric synthesis from prochiral precursors using chiral catalysts
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Resolution of racemic mixtures through diastereomeric salt formation
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Enzymatic approaches utilizing lipases or other biocatalysts for stereoselective esterification
Applications in Research and Industry
(R)-Methyl 2-aminopentanoate hydrochloride has found numerous applications across scientific disciplines, particularly in pharmaceutical development and organic synthesis.
Pharmaceutical Development
The compound serves as a key intermediate in the synthesis of various pharmaceuticals, especially those requiring specific stereochemistry for optimal biological activity. Its chiral nature allows it to interact selectively with enzymes and receptors, making it valuable in the development of stereospecific drug candidates. The compound participates in biochemical reactions crucial for protein synthesis and other metabolic processes.
Chemical Reactivity and Synthetic Applications
(R)-Methyl 2-aminopentanoate hydrochloride can participate in various chemical transformations, making it a versatile building block in organic synthesis:
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Nucleophilic substitution reactions utilizing the amino group
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Peptide coupling reactions to form amide bonds
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Reduction of the ester functionality to generate alcohols
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Acylation of the amino group to create protected intermediates
These reactions frequently employ reagents such as acylating agents, reducing agents, and coupling reagents to achieve the desired transformations.
| Concentration | Volume Required for Different Quantities | ||
|---|---|---|---|
| 1 mg | 5 mg | 10 mg | |
| 1 mM | 5.9655 mL | 29.8276 mL | 59.6552 mL |
| 5 mM | 1.1931 mL | 5.9655 mL | 11.931 mL |
| 10 mM | 0.5966 mL | 2.9828 mL | 5.9655 mL |
Source: Adapted from available preparation tables
Biological Activity and Mechanism of Action
(R)-Methyl 2-aminopentanoate functions primarily as a substrate in various metabolic pathways. As an amino acid derivative, it participates in biochemical reactions critical for protein synthesis and other metabolic processes. The compound's stereochemical configuration allows for selective interactions with biological targets, influencing its efficacy in various applications.
Structure-Activity Relationships
The specific stereochemistry at the alpha carbon position is crucial for biological recognition and activity. The (R) configuration confers distinct binding properties compared to the (S) enantiomer or racemic mixture, which can significantly impact biological outcomes in stereoselective systems.
Comparative Analysis with Related Compounds
To contextualize the properties and applications of (R)-Methyl 2-aminopentanoate hydrochloride, it is informative to compare it with related compounds.
Comparison with (S)-Methyl 2-aminopentanoate hydrochloride
The (S) enantiomer (CAS: 56558-30-6) shares identical physical properties but exhibits opposite stereochemistry . This difference significantly impacts biological activity and application in stereoselective synthesis. The (S) enantiomer may demonstrate different reactivity patterns and biological effects due to its distinct spatial arrangement.
Comparison with Free Base Form
The free base form, Methyl 2-aminopentanoate (without hydrochloride), has a molecular weight of 131.17 g/mol, significantly lower than the hydrochloride salt (167.63 g/mol) . The free base typically exhibits different solubility properties, generally being more soluble in organic solvents but less soluble in aqueous media compared to the hydrochloride salt.
Current Research and Future Perspectives
Current research involving (R)-Methyl 2-aminopentanoate hydrochloride continues to explore its potential in pharmaceutical development, particularly in the synthesis of peptide-based drugs and other complex molecules requiring specific stereochemistry. The compound's utility as a chiral building block ensures its ongoing relevance in medicinal chemistry and organic synthesis.
Future research directions may include:
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Development of improved synthetic methodologies with enhanced stereoselectivity
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Exploration of novel applications in bioconjugation chemistry
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Investigation of catalytic applications in asymmetric synthesis
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Integration into continuous flow chemistry processes for industrial applications
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